(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
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Overview
Description
(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group attached to an octahydrocyclopenta[b]pyrrole ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride typically involves multiple steps. One common method includes the hydrogenation of 1,2-dicyanocyclo-1-pentene, followed by reductive amination with benzylamine . This process requires specific reaction conditions, such as the use of a hydrogenation catalyst like Raney nickel or palladium on carbon, and a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
- (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
Uniqueness
(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is unique due to its benzyl group, which imparts distinct chemical and biological properties compared to its methyl or carboxylic acid counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
93779-29-4 |
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Molecular Formula |
C15H20ClNO2 |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
benzyl (3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H19NO2.ClH/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;/h1-3,5-6,12-14,16H,4,7-10H2;1H/t12-,13-,14?;/m0./s1 |
InChI Key |
HLXCXOQXUDRJLF-HLMYEFCQSA-N |
Isomeric SMILES |
C1C[C@H]2CC(N[C@H]2C1)C(=O)OCC3=CC=CC=C3.Cl |
SMILES |
C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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